molecular formula C10H12N2O2 B13584443 Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate

Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate

Cat. No.: B13584443
M. Wt: 192.21 g/mol
InChI Key: IBJMLGMDVCATGE-UHFFFAOYSA-N
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Description

Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is part of the cyclopenta[c]pyridine family, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine. The reaction is catalyzed by triethylamine and proceeds through a series of intermediate steps, including the formation of cyanothioacetamide and subsequent Knoevenagel condensation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese triflate and tert-butyl hydroperoxide in aqueous conditions at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include oxidized analogues, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of corrosion inhibitors for metal surfaces.

Mechanism of Action

The mechanism of action of Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)8-7-4-2-3-6(7)5-12-9(8)11/h5H,2-4H2,1H3,(H2,11,12)

InChI Key

IBJMLGMDVCATGE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCC2=CN=C1N

Origin of Product

United States

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